Species-Specific Antifungal Activity: Itraconazole MIC90 Against C. glabrata vs. Voriconazole and Fluconazole
Against clinical isolates of Candida glabrata, itraconazole exhibits a MIC90 of 2 μg/mL, which is 4-fold higher than voriconazole (MIC90 = 0.5 μg/mL) but substantially lower than fluconazole (MIC90 = 32 μg/mL) [1]. This intermediate susceptibility profile positions itraconazole as a potential alternative when fluconazole resistance is confirmed but voriconazole cross-resistance has not yet emerged. For C. krusei, itraconazole MIC90 is 0.5 μg/mL, identical to voriconazole, whereas fluconazole MIC90 is 64 μg/mL [1]. These quantitative differences demonstrate that itraconazole retains meaningful activity against fluconazole-resistant Candida species, though voriconazole generally shows superior in vitro potency.
| Evidence Dimension | In vitro antifungal susceptibility (MIC90) |
|---|---|
| Target Compound Data | C. glabrata: 2 μg/mL; C. krusei: 0.5 μg/mL |
| Comparator Or Baseline | Voriconazole: C. glabrata 0.5 μg/mL, C. krusei 0.5 μg/mL; Fluconazole: C. glabrata 32 μg/mL, C. krusei 64 μg/mL |
| Quantified Difference | Itraconazole MIC90 vs. fluconazole: 16-fold lower for C. glabrata, 128-fold lower for C. krusei; vs. voriconazole: 4-fold higher for C. glabrata, equivalent for C. krusei |
| Conditions | Sensititre YeastOne-3 broth microdilution; 309 C. glabrata and 63 C. krusei clinical isolates |
Why This Matters
Procurement decisions for antifungal susceptibility testing panels or in vivo candidiasis models must account for species-specific MIC differences, as itraconazole may be ineffective against C. glabrata at standard dosing while retaining utility against C. krusei.
- [1] Pfaller MA, Diekema DJ, Messer SA, et al. In vitro activity of voriconazole and other antifungal agents against clinical isolates of Candida glabrata and Candida krusei. Eur J Clin Microbiol Infect Dis. 2004;23(8):619-624. View Source
